2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one
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Overview
Description
2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazo[2,1-f][1,2,4]triazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one typically involves a multi-step process starting from imidazoles. One common method involves the electrophilic amination of imidazoles, followed by cyclization and functionalization at key positions . The reaction conditions often require careful control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for safety, efficiency, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Medicine: Research has explored its use as a lead compound for developing new therapeutic agents.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-f][1,2,4]triazinones and related heterocycles, such as imidazo[1,2-a]pyrazines and imidazo[2,1-c][1,2,4]triazines .
Uniqueness
2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific substitution pattern and the presence of the methylthio group.
Properties
Molecular Formula |
C6H6N4OS |
---|---|
Molecular Weight |
182.21 g/mol |
IUPAC Name |
2-methylsulfanyl-3H-imidazo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H6N4OS/c1-12-6-8-5(11)4-7-2-3-10(4)9-6/h2-3H,1H3,(H,8,9,11) |
InChI Key |
KAXNXLRMHYDZAI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C=CN=C2C(=O)N1 |
Origin of Product |
United States |
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